molecular formula C15H10ClF3N2O5S B2829493 N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline CAS No. 1025632-66-9

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline

Cat. No.: B2829493
CAS No.: 1025632-66-9
M. Wt: 422.76
InChI Key: LPTOCIOTHWMNHL-NTEUORMPSA-N
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Description

This compound (CAS: 164410-72-4) features a nitroethenyl group linked to a 4-chlorophenylsulfonyl moiety and a 4-(trifluoromethoxy)aniline group. The sulfonyl group enhances electrophilicity and stability, while the trifluoromethoxy substituent increases lipophilicity, influencing bioavailability and metabolic resistance .

Properties

IUPAC Name

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOCIOTHWMNHL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps:

    Formation of the Nitroethenyl Intermediate: The initial step often involves the nitration of an appropriate precursor to introduce the nitro group. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Coupling with Aniline Derivative: The final step involves coupling the sulfonylated nitroethenyl intermediate with 4-(trifluoromethoxy)aniline under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and sulfonyl groups suggests it could interact with biological targets, possibly serving as a lead compound for the development of new drugs.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the sulfonyl group might enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations in Aromatic Systems
  • N-[(E)-2-(4-Chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline (CAS: 1025316-32-8): Differs by replacing the trifluoromethoxy group with a trifluoromethylsulfanyl (-SCF₃) substituent.
  • (E)-1-(2,6-Difluorophenyl)-N-(4-(trifluoromethoxy)phenyl)methanimine (Compound 3.47):
    Shares the trifluoromethoxyaniline backbone but replaces the sulfonyl-nitroethenyl group with a difluorophenyl methanimine moiety. This substitution reduces electrophilicity and may enhance π-π stacking interactions due to the planar imine group .

2.2 Functional Group Modifications
  • 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline :
    Features a chloroaniline and dimethoxyphenyl imine structure. The methoxy groups increase electron density, contrasting with the electron-deficient sulfonyl-nitroethenyl group in the target compound. This difference impacts solubility and electronic properties .

  • N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c): Contains a nitroso (-NO) group instead of a nitro (-NO₂) group. Nitroso compounds exhibit distinct redox behavior, often acting as radical scavengers, whereas nitro groups are stronger electrophiles .
2.3 Structural Analogues with Heterocyclic Moieties
  • 4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline: Incorporates a thienyl ring instead of the nitroethenyl-sulfonyl group.
  • N-(2-Phenylethyl)-4-(trifluoromethoxy)aniline :
    Retains the trifluoromethoxyaniline group but lacks the sulfonyl-nitroethenyl chain. The phenylethyl group enhances hydrophobicity but eliminates the electrophilic sites critical for covalent binding in enzyme inhibition .

Tabulated Comparison of Key Properties

Compound Name Molecular Weight Key Substituents Functional Groups Notable Properties
Target Compound 438.84 -SO₂C₆H₄Cl, -NO₂CH=CH-, -OCF₃C₆H₄NH₂ Sulfonyl, nitroethenyl, aniline High electrophilicity, moderate logP
N-[(E)-2-(4-Cl-Benzenesulfonyl)-...-4-[(CF₃)S]aniline 438.84 -SO₂C₆H₄Cl, -NO₂CH=CH-, -SCF₃C₆H₄NH₂ Sulfonyl, nitroethenyl, aniline Higher lipophilicity, reduced stability
(E)-1-(2,6-Difluorophenyl)-N-(4-OCF₃-phenyl)methanimine 297.22 -C₆H₃F₂, -N=CH- Methanimine, trifluoromethoxy Planar structure, enhanced π-stacking
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline 290.74 -C₆H₃(OCH₃)₂, -N=CH- Imine, methoxy Electron-rich, higher solubility
N-(2-Phenylethyl)-4-(trifluoromethoxy)aniline 281.27 -CH₂CH₂C₆H₅, -OCF₃C₆H₄NH₂ Aniline, phenylethyl High logP, limited reactivity

Q & A

Basic: What are the recommended synthetic routes for N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound likely involves condensation reactions between a sulfonyl-nitroethenyl precursor and a trifluoromethoxy-substituted aniline derivative. For analogous structures, refluxing in ethanol or dichloromethane with controlled stoichiometry is critical to minimize side reactions . Optimize yields by:

  • Temperature control : Maintain 70–80°C to favor imine or sulfonyl bond formation.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition metal complexes to accelerate coupling .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:
Prioritize ¹H/¹³C NMR, HRMS, and IR spectroscopy :

  • NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing nitro and sulfonyl groups. The trifluoromethoxy group (-OCF₃) splits signals into distinct quartets .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error to verify purity .
  • IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and S=O stretches (~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for the formation of the nitroethenyl group in similar aniline derivatives?

Answer:
Contradictions often arise from competing pathways (e.g., radical vs. polar mechanisms). To clarify:

  • Kinetic studies : Monitor intermediate formation via time-resolved UV-Vis or in-situ NMR .
  • Isotopic labeling : Use ¹⁵N-labeled nitro precursors to trace nitro group migration .
  • Computational modeling : Compare activation energies for proposed pathways using DFT calculations .

Advanced: What strategies mitigate decomposition during storage, given the compound’s functional groups?

Answer:
The nitro and sulfonyl groups are prone to hydrolysis or photodegradation. Mitigate instability by:

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit nitro group degradation .
  • Purity checks : Regularly analyze via HPLC to detect early degradation products .

Basic: What role do the sulfonyl and nitro groups play in the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Sulfonyl group (-SO₂-) : Acts as a strong electron-withdrawing group, activating the adjacent nitroethenyl moiety for nucleophilic attack at the β-position .
  • Nitro group (-NO₂) : Further deactivates the aromatic ring, directing substitution to meta positions relative to the trifluoromethoxy group .
  • Competing pathways : In polar solvents, nitro groups may participate in resonance stabilization, altering regioselectivity .

Advanced: How to design experiments to determine the compound’s binding affinity to biological targets like enzymes?

Answer:
Use a combination of biophysical and computational methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : Model interactions with active-site residues (e.g., hydrogen bonding with -OCF₃) using software like AutoDock .

Basic: What are the common side reactions during synthesis, and how can they be minimized?

Answer:

  • Oxidation of aniline : Forms quinones; prevent by using reducing agents (Na₂S₂O₄) .
  • Nitro group reduction : Catalyzed by residual metals; purify solvents and use chelating agents .
  • E/Z isomerization : Control reaction time and temperature to avoid equilibrium shifts .

Advanced: How to address discrepancies in reported melting points or spectroscopic data across studies?

Answer:
Discrepancies often stem from polymorphism or impurities . Address by:

  • Recrystallization : Use multiple solvents (e.g., ethanol/hexane) to isolate pure polymorphs .
  • DSC/TGA : Confirm thermal stability and phase transitions .
  • Collaborative validation : Cross-reference NMR data with published spectra in databases like PubChem .

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